1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone
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Overview
Description
1-{4-[2-(2-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring, an oxazole ring, and various substituents including chlorophenyl and methylbenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(2-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(2-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-{4-[2-(2-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Properties
Molecular Formula |
C22H22ClN3O4S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
1-[4-[2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H22ClN3O4S/c1-15-7-9-17(10-8-15)31(28,29)21-22(26-13-11-25(12-14-26)16(2)27)30-20(24-21)18-5-3-4-6-19(18)23/h3-10H,11-14H2,1-2H3 |
InChI Key |
PQVCNPYTVNMUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C |
Origin of Product |
United States |
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